5-Bromo-1-isopropylbenzoimidazole

Vue d'ensemble

Description

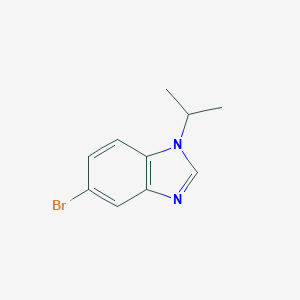

5-Bromo-1-isopropylbenzoimidazole is a heterocyclic aromatic compound with the molecular formula C10H11BrN2 It is a derivative of benzimidazole, featuring a bromine atom at the 5-position and an isopropyl group at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isopropylbenzoimidazole typically involves the cyclization of 4-bromo-1-N-isopropylbenzene-1,2-diamine with triethyl orthoformate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-1-isopropylbenzoimidazole can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Cyclization Reactions: It can form various cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Applications De Recherche Scientifique

Chemistry

5-Bromo-1-isopropylbenzoimidazole serves as a valuable building block in organic synthesis. Its unique structure enables the formation of more complex molecules, making it a crucial intermediate in chemical research and development.

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial strains, although quantitative data is still limited.

- Anticancer Activity: In vitro studies have shown that this compound can inhibit tumor cell proliferation effectively. For instance, it demonstrated significant cytotoxicity against tumorigenic cell lines while showing moderate effects on non-tumorigenic cells (IC50 values significantly higher for normal cells) .

Medicinal Applications

This compound is being explored for its therapeutic potential in drug development. Its ability to interact with specific molecular targets, such as DNA, positions it as a candidate for further medicinal chemistry studies aimed at treating various malignancies .

Case Study 1: Anticancer Efficacy

A controlled laboratory study evaluated the cytotoxic effects of this compound on both tumorigenic and non-tumorigenic cell lines. The findings revealed that while the compound effectively inhibited tumor cell proliferation, it exhibited moderate cytotoxicity against normal breast epithelial cells (MCF-10A), indicating a selective action against cancer cells.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzimidazole derivatives has shown that modifications at specific positions can enhance biological activity. For example, substituents on the phenyl ring or variations in alkyl groups can lead to improved potency against cancer cell lines.

Mécanisme D'action

The mechanism of action of 5-Bromo-1-isopropylbenzoimidazole involves its interaction with specific molecular targets. As a benzimidazole derivative, it can bind to the minor groove of DNA, recognizing specific base sequences . This binding can interfere with DNA replication and transcription processes, leading to its biological effects.

Comparaison Avec Des Composés Similaires

5-Bromo-1-isopropylbenzoimidazole hydrochloride: A similar compound with an additional hydrochloride group.

Other Benzimidazole Derivatives: Compounds such as 5,6-dimethylbenzimidazole and 2,5-dimethylbenzimidazole share structural similarities and exhibit comparable biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Bromo-1-isopropylbenzoimidazole (C10H11BrN2) is a benzoimidazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound, characterized by its bromine substitution and isopropyl group, has been studied for various applications, particularly in the fields of cancer research and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the bromination of benzimidazole derivatives followed by alkylation with isopropyl groups. The standard reaction conditions include the use of hydrogen chloride in water and N,N-dimethylformamide at elevated temperatures .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against breast (MCF-7) and lung (A-549) cancer cell lines. The compound exhibits significant anti-proliferative effects, with IC50 values indicating its potency compared to standard chemotherapeutics like doxorubicin.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 19.53 ± 1.05 |

| A-549 | 39.53 ± 2.02 | |

| Doxorubicin | MCF-7 | 4.30 ± 0.84 |

| A-549 | Not specified |

The results suggest that while the compound shows moderate activity against MCF-7 cells, its efficacy against A-549 cells is less pronounced compared to doxorubicin .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown alterations in apoptotic markers such as caspase-3 and caspase-9 levels, indicating that the compound may trigger programmed cell death pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, although detailed quantitative data remains limited.

Case Study: Anticancer Efficacy in vitro

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on both tumorigenic and non-tumorigenic cell lines. The findings revealed that while the compound effectively inhibited tumor cell proliferation, it exhibited moderate cytotoxicity against normal breast epithelial cells (MCF-10A), with IC50 values significantly higher than those observed in cancer cells .

Case Study: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of benzoimidazole derivatives have indicated that modifications at specific positions can enhance biological activity. For instance, substituents on the phenyl ring or variations in alkyl groups could lead to improved potency and selectivity against cancer cell lines .

Propriétés

IUPAC Name |

5-bromo-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNOCKJHUYTFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609700 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200114-01-7 | |

| Record name | 5-Bromo-1-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200114-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-isopropylbenzoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.